

A Technical Guide to the Synthesis and Crystallization of Fluconazole Hydrate

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Compound of Interest

Compound Name: Fluconazole hydrate

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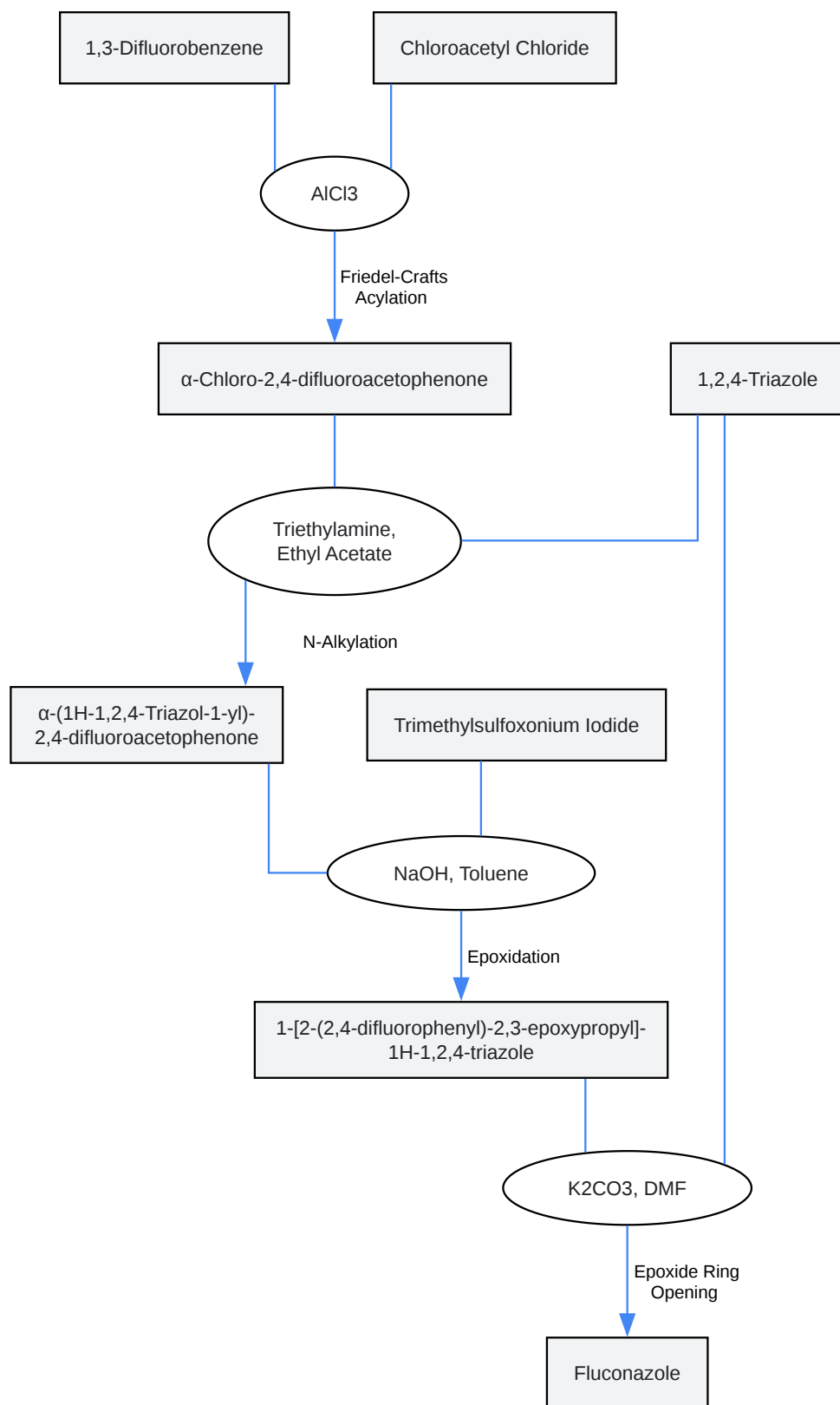
This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis of the antifungal agent fluconazole and the subsequent crystallization of its monohydrate form. Fluconazole, a bis-triazole antifungal, is a critical therapeutic agent for various fungal infections.[1][2] Its efficacy and physicochemical properties are intrinsically linked to its solid-state form. The ability to control its crystalline structure, particularly the formation of the stable monohydrate, is paramount for ensuring consistent bioavailability and stability in pharmaceutical formulations.[3][4]

Fluconazole can exist in multiple crystalline forms, including several anhydrous polymorphs and solvates.[5][6][7] The monohydrate form is of particular interest as anhydrous forms can be unstable and readily convert to the hydrate in the presence of moisture.[3][4][8] This guide details a common synthetic pathway, comprehensive protocols for crystallization, and methods for solid-state characterization.

Synthesis of Fluconazole

The synthesis of fluconazole typically involves a multi-step process starting from 1,3-difluorobenzene. A widely recognized route proceeds through the formation of an epoxide intermediate, which is subsequently opened by a second triazole ring.[9][10] The use of catalysts like nano-silica sulfuric acid (nano-SSA) has been explored to improve reaction yields and facilitate easier isolation of intermediates.[1]

The general synthetic pathway is outlined below:



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Caption: General synthetic pathway for fluconazole.

Experimental Protocol: Synthesis of Fluconazole

This protocol is a representative synthesis adapted from established literature.^{[1][9][10]}

Step 1: Synthesis of α -Chloro-2,4-difluoroacetophenone (III)

- In a reaction vessel, suspend anhydrous aluminum trichloride in dichloromethane.
- Add 1,3-difluorobenzene to the suspension.
- Cool the mixture in an ice bath and slowly add chloroacetyl chloride while stirring.
- After the addition is complete, allow the reaction to proceed at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by carefully pouring the mixture into ice-cold water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of α -(1H-1,2,4-Triazol-1-yl)-2,4-difluoroacetophenone (V)

- Dissolve the crude α -chloro-2,4-difluoroacetophenone from Step 1 in ethyl acetate.
- Add 1,2,4-triazole and triethylamine to the solution.
- Reflux the mixture for several hours, monitoring the reaction by TLC.
- After completion, cool the mixture, filter to remove salts, and wash the filtrate with water.
- Dry the organic layer and concentrate it in a vacuum. The resulting product can be purified by recrystallization.^[1]

Step 3: Synthesis of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (VII)

- To a mixture of trimethylsulfoxonium iodide in toluene, add a 20% sodium hydroxide solution and the product from Step 2.
- Heat the reaction mixture to 60°C and stir for 3-4 hours.^[9]

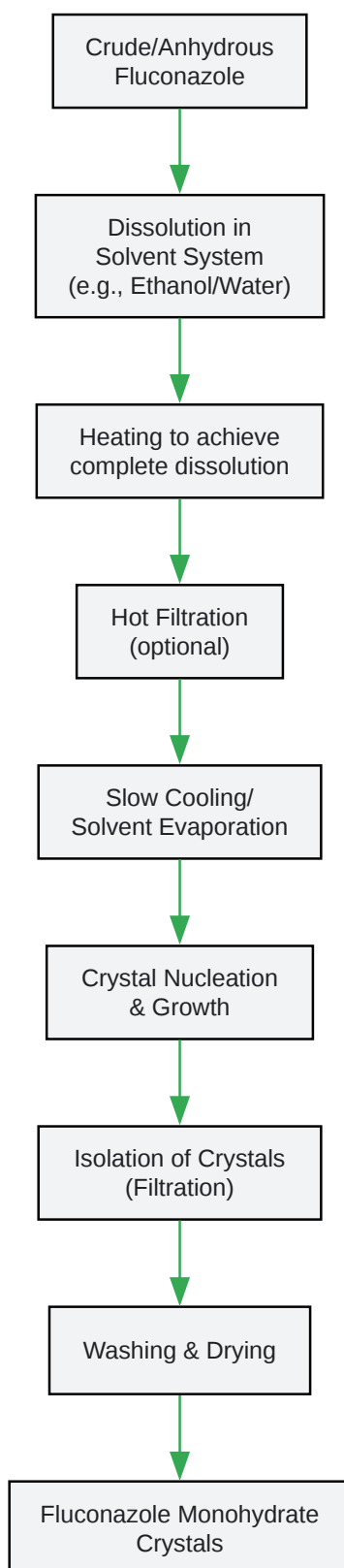
- Monitor the formation of the epoxide by TLC.
- Upon completion, cool the reaction, add water, and extract the product with toluene.
- Combine the organic layers, wash with water, dry, and evaporate the solvent to yield the crude epoxide.

Step 4: Synthesis of Fluconazole (I)

- Dissolve the crude epoxide from Step 3 in N,N-dimethylformamide (DMF).
- Add 1,2,4-triazole and anhydrous potassium carbonate.
- Heat the mixture to approximately 90°C and stir for 2-3 hours.[\[11\]](#)
- After the reaction is complete (monitored by TLC), cool the mixture and pour it into water to precipitate the product.
- Filter the solid, wash with water, and dry. The crude fluconazole can be purified by recrystallization to yield the final product.

Crystallization of Fluconazole Monohydrate

The preparation of fluconazole monohydrate is a critical step for pharmaceutical development. The monohydrate can be obtained by recrystallizing fluconazole from aqueous solutions or by exposing anhydrous forms to controlled humidity.[\[3\]](#)[\[5\]](#) The choice of solvent and crystallization conditions (e.g., temperature, cooling rate) can direct the formation of specific polymorphs or the hydrated form.[\[12\]](#) For instance, desolvation of the monohydrate can yield polymorphic Form I.[\[5\]](#)



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Caption: General workflow for crystallization of fluconazole monohydrate.

Experimental Protocol: Preparation of Fluconazole Monohydrate

This protocol describes a method for obtaining fluconazole monohydrate crystals via recrystallization.

- **Dissolution:** Dissolve crude or anhydrous fluconazole in a suitable solvent system, such as a mixture of ethanol and water or isopropanol, at an elevated temperature (e.g., boiling point of the solvent).^{[12][13]} The presence of water is crucial for hydrate formation.^[14]
- **Cooling:** Allow the hot, clear solution to cool slowly to room temperature. The cooling rate can influence the crystal form; a slow cooling rate of 5-15 °C/h is often preferred.^[12]
- **Crystallization:** As the solution cools, fluconazole monohydrate crystals will precipitate. The process can be left undisturbed for several hours to days to allow for complete crystallization.^[8]
- **Isolation:** Collect the precipitated crystals by vacuum filtration.
- **Washing and Drying:** Wash the crystals with a small amount of cold solvent to remove any residual impurities. Dry the crystals under ambient conditions or in a vacuum oven at a mild temperature (e.g., 30-70 °C) to avoid dehydration.^[15]

Data Presentation

The solid-state properties of fluconazole and its hydrate are characterized using various analytical techniques. The quantitative data are summarized below.

Table 1: Crystallographic Data for Fluconazole Monohydrate

Parameter	Value	Reference
Crystal System	Triclinic	[13]
Space Group	P-1	[13]
a (Å)	-	-
b (Å)	-	-
c (Å)	-	-
α (°)	71.24 (3)	[13]
β (°)	79.84 (3)	[13]
γ (°)	84.39 (3)	[13]
Z	-	-

Note: Complete unit cell parameters (a, b, c) were not fully detailed in the provided search results for the monohydrate, but the crystal system and angles were specified.

Table 2: Thermal Analysis Data for Fluconazole Forms

Crystalline Form	Technique	Event	Temperature (°C)	Reference
Monohydrate	DSC	Dehydration Endotherm	102.7 - 103.6	[13][16]
Monohydrate	DSC	Melting Endotherm	138.8 - 139.2	[13][16]
Anhydrous Form I	DSC	Melting Endotherm	139.2	[16][17]
Anhydrous Form II	DSC	Melting Endotherm	~138.4	[17]
Anhydrous Form III	Melting Point	Melting	120 ± 2	[7]

Table 3: Key Spectroscopic Data (FTIR) for Fluconazole Monohydrate

Vibration Mode	Wavenumber (cm ⁻¹)	Description	Reference
O-H Stretch	~3107	Hydrogen-bonded hydroxyl group of water	[13]
C=N Stretch	~1620, 1591	Triazole ring vibrations	[13]
C-F Stretch	~1275, 1140	Difluorophenyl group vibrations	[13]

Detailed Methodologies for Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

- Protocol: Accurately weigh 3-5 mg of the sample into an aluminum pan, which is then covered with a perforated lid. Heat the sample from a starting temperature (e.g., 30°C) to a final temperature (e.g., 200°C) at a constant heating rate, typically 10 °C/min, under a

nitrogen or air atmosphere.[8] TGA is performed similarly, with a sample size of 8-10 mg, to quantify mass loss associated with desolvation.[8]

Powder X-ray Diffractometry (PXRD)

- Protocol: Place a powdered sample on a sample holder. Collect the diffraction pattern over a specified 2θ range (e.g., 3° to 40°) using a diffractometer with a specific radiation source, such as Cu K α . The resulting pattern of diffraction peaks is unique to the crystalline form.[8]

Single-Crystal X-ray Diffraction (SCXRD)

- Protocol: Mount a suitable single crystal on a goniometer. Collect diffraction data using a system equipped with a radiation source like Cu K α ($\lambda = 1.54184 \text{ \AA}$).[8] The collected data are used to solve and refine the crystal structure, providing precise information on bond lengths, angles, and molecular packing.[8]

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